molecular formula C15H19NO3S B11829794 (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11829794
M. Wt: 293.4 g/mol
InChI Key: VYKFOJTWHMZIDM-JENMUQSASA-N
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Description

(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tosyl group, a methyl group, and an azabicycloheptane framework, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where a tosyl chloride reagent reacts with the azabicycloheptane intermediate in the presence of a base such as pyridine.

    Aldehyde Formation: The final step involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative to form the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-7-Methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Lacks the tosyl group, resulting in different reactivity and properties.

    (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane: Lacks the aldehyde group, affecting its chemical behavior and applications.

Uniqueness

The presence of both the tosyl and aldehyde groups in (1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde makes it unique, providing a combination of reactivity and functional versatility that is not found in similar compounds.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

(1R,6R)-7-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C15H19NO3S/c1-11-3-5-13(6-4-11)20(18,19)16-8-7-14-12(2)15(14,9-16)10-17/h3-6,10,12,14H,7-9H2,1-2H3/t12?,14-,15-/m1/s1

InChI Key

VYKFOJTWHMZIDM-JENMUQSASA-N

Isomeric SMILES

CC1[C@@H]2[C@]1(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C=O

Canonical SMILES

CC1C2C1(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C=O

Origin of Product

United States

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